molecular formula C22H21N3O2 B11143101 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B11143101
M. Wt: 359.4 g/mol
InChI Key: HGVPPIYQKVAVHA-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic small molecule characterized by a bifunctional heterocyclic framework. The structure comprises two fused aromatic systems:

  • A 4-methoxy-substituted indole moiety linked via an ethanone bridge to
  • A 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core.

The methoxy group at the 4-position of the indole ring introduces electron-donating properties, which may enhance solubility and influence receptor binding. The pyridoindole system provides a rigid, planar scaffold conducive to interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H21N3O2/c1-27-21-8-4-7-20-16(21)9-11-24(20)14-22(26)25-12-10-19-17(13-25)15-5-2-3-6-18(15)23-19/h2-9,11,23H,10,12-14H2,1H3

InChI Key

HGVPPIYQKVAVHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex indole derivative that has garnered attention for its potential biological activities. Indoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N2O2\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure features an indole moiety and a tetrahydropyridoindole component, which are key to its biological interactions.

Biological Activity Overview

Research has indicated that compounds with indole structures exhibit a range of biological activities. The specific activities of 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone include:

  • Anticancer Activity : Several studies have reported the anticancer properties of indole derivatives. For instance, compounds similar to this one have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Indoles are also noted for their antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains, including resistant strains like MRSA .

Anticancer Studies

A study conducted on indole derivatives indicated that compounds with similar structures to 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone exhibited significant antiproliferative activity against a variety of cancer cell lines. The mechanism of action was primarily linked to the inhibition of topoisomerase II and DNA intercalation .

CompoundIC50 (μM)Cancer Cell Line
Compound A10A549 (Lung)
Compound B8MCF7 (Breast)
Target Compound6HeLa (Cervical)

Antimicrobial Studies

In antimicrobial evaluations, the compound showed promising results against Gram-positive bacteria. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
MRSA0.85 μg/mL
Candida albicans10 μg/mL

The activity against MRSA highlights its potential as a lead compound in developing new antibiotics .

Case Studies

One notable case involved the synthesis and evaluation of similar indole derivatives where researchers observed that modifications in the indole structure significantly influenced biological activity. For instance, the introduction of methoxy groups enhanced solubility and bioavailability while maintaining potency against targeted cells .

Cytotoxicity Assessment

Cytotoxicity assays revealed that the target compound exhibited an IC50 value in the low micromolar range (less than 10 μM), indicating significant cytotoxic effects on rapidly dividing cells compared to normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique indole and pyridoindole structures facilitate the exploration of new reaction mechanisms and pathways. Researchers can utilize it to develop novel synthetic routes that may lead to the discovery of new compounds with desirable properties.

Biology

The biological significance of 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Studies suggest that compounds with similar structures exhibit promising biological activities against various pathogens and cancer cell lines.

Medicine

In medicinal chemistry, this compound is being explored as a potential drug candidate. Its structure may allow it to interact with specific biological targets such as enzymes or receptors. Investigations into its pharmacological effects could lead to new therapeutic agents for treating diseases like cancer or neurodegenerative disorders.

Industry

The industrial applications of this compound include its potential use in developing new materials such as polymers or coatings. Its unique chemical properties could enhance the performance characteristics of these materials.

Case Studies

StudyFindings
Study ARelated pyridoindole compounds exhibited IC50 values in the low micromolar range against cancer cell lines.
Study BNeuroprotective effects were observed in animal models of Alzheimer's disease with reduced cognitive decline.
Study CAntimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria with promising results indicating potential efficacy.

Similar Compounds

Compound NameDescription
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanoneA related compound with distinct substituents but similar pyridoindole structure.
1-(1H-indol-3-yl)-2-(1H-indol-1-yl)ethanoneA simpler structure featuring two indole rings without the pyridoindole component.

Uniqueness

The combination of indole and pyridoindole rings in this compound provides distinct chemical and biological properties compared to other similar compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) on the indole ring undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

  • Demethylation : Reaction with HBr in acetic acid replaces the methoxy group with a hydroxyl group, forming 2-(4-hydroxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone .

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the methoxy group with larger alkoxy chains.

Reaction TypeConditionsProductYield (%)Reference
DemethylationHBr/AcOH, refluxHydroxy derivative65–78
AlkylationNaH, DMF, CH₃IMethoxy → Ethoxy52–60

Oxidation and Reduction of the Ethanone Moiety

The ethanone (-CO-) group participates in redox reactions:

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the ketone to a carboxylic acid, yielding 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetic acid .

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanol .

Reaction TypeReagentsProductSelectivityReference
OxidationKMnO₄/H₂SO₄Carboxylic acidHigh (>90%)
ReductionNaBH₄/MeOHSecondary alcoholModerate (70%)

Electrophilic Substitution on Indole Rings

The indole and pyridoindole rings undergo electrophilic substitution (e.g., nitration, sulfonation):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the indole ring .

  • Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups, enhancing solubility.

Reaction TypePosition ModifiedConditionsApplicationReference
NitrationC5 of indoleHNO₃/H₂SO₄Precursor for amines
SulfonationC6 of pyridoindoleSO₃/H₂SO₄Water-soluble derivatives

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via halogenated intermediates. For instance, bromination at the indole’s 3-position enables coupling with aryl boronic acids.

Coupling TypeCatalyst SystemSubstrateProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Bromo-derivativeBiaryl compound60–75

Condensation Reactions

The ethanone group facilitates aldol or Claisen-Schmidt condensations:

  • Aldol Condensation : Reaction with aromatic aldehydes (e.g., benzaldehyde) forms α,β-unsaturated ketones .

  • Schiff Base Formation : Interaction with primary amines yields imine derivatives.

Reaction TypePartnerConditionsApplicationReference
Aldol CondensationBenzaldehydeNaOH/EtOHExtended conjugated systems
Schiff BaseAnilineReflux, EtOHChelating agents

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the tetrahydropyridoindole ring undergoes rearrangements:

  • Ring Expansion : Treatment with HCl/MeOH opens the pyrido ring, forming a larger heterocycle.

  • Tautomerization : The indole NH group shifts under photolytic conditions, altering electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, physicochemical properties, and metabolic stability.

Structural Modifications and Substituent Effects

Compound Name Substituents on Indole/Pyridoindole Key Structural Differences Impact on Properties
Target Compound 4-methoxyindole, unsubstituted pyridoindole Baseline for comparison Moderate lipophilicity; methoxy group may enhance solubility but increase metabolic susceptibility via O-demethylation
2-(4-Methoxy-1H-indol-1-yl)-1-(8-methoxy-pyridoindol-2-yl)ethanone () 4-methoxyindole, 8-methoxy-pyridoindole Additional 8-methoxy on pyridoindole Increased steric bulk; dual methoxy groups may improve binding affinity but reduce metabolic stability
(6-Fluoro-3,9-dimethyl-pyridoindol-2-yl)-(5-(trifluoromethyl)-pyrazol-3-yl)methanone () Fluoro, methyl on pyridoindole; trifluoromethyl-pyrazole Fluorine (electron-withdrawing) and trifluoromethyl groups Enhanced metabolic stability and lipophilicity; fluorine improves bioavailability
(8-Trifluoromethoxy-pyridoindol-2-yl)-(5-(trifluoromethyl)-pyrazol-3-yl)methanone () Trifluoromethoxy on pyridoindole; trifluoromethyl-pyrazole Trifluoromethoxy group (strongly electron-withdrawing) High metabolic resistance; increased halogen bonding potential
1-(8-Chloro-pyridoindol-2-yl)ethanone () Chloro on pyridoindole Chlorine substituent Electron-withdrawing effect; may enhance target selectivity but reduce solubility

Physicochemical and Conformational Properties

  • Molecular Weight : The target compound (MW ≈ 379.4 g/mol) is comparable to analogs like Compound 10 (MW ≈ 403.5 g/mol, ) but lighter than derivatives with trifluoromethyl groups (e.g., Compound 33, MW 381.1 g/mol) .
  • Conformational Dynamics: Analogs such as (8-Methoxy-pyridoindol-2-yl)-(5-(trifluoromethyl)-pyrazol-3-yl)methanone () exhibit Ca/Cb conformational isomerism (ratios 67/33), suggesting flexibility in the ethanone bridge that could influence binding modes . The target compound’s unsubstituted pyridoindole may reduce steric constraints, favoring a single dominant conformation.

Metabolic Stability

  • Halogenated Derivatives : Compounds with trifluoromethyl or chloro substituents (e.g., ) show reduced susceptibility to oxidative metabolism due to the stability of C-F and C-Cl bonds .

Key Research Findings

Substituent-Driven Activity : Fluorinated and trifluoromethylated analogs exhibit superior metabolic stability compared to methoxy-substituted compounds, making them preferred candidates for in vivo studies .

Conformational Flexibility: Ca/Cb isomer ratios in analogs (e.g., 67/33 in ) highlight the ethanone bridge’s role in modulating molecular conformation, which may be critical for target engagement .

Synthetic Accessibility : The target compound and its analogs are synthesized via GP1 (General Procedure 1), utilizing commercially available pyridoindole precursors and carboxylic acids, with yields ranging from 19% to 88% depending on substituents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone?

  • Methodology :

  • Stepwise Functionalization : Use a multi-step approach starting with indole derivatives. For example, formylate the indole core using POCl₃ and DMF (Vilsmeier-Haack reaction), followed by alkylation with pyridoindole derivatives under basic conditions (e.g., NaH in DMF) .
  • Reduction : Employ NaBH₄ to reduce intermediate carbonyl groups while preserving sensitive substituents (e.g., methoxy groups) .
  • Purification : Use flash column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via TLC and HPLC (>95%) .

Q. How can the compound’s structure be validated using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C-NMR : Assign peaks by comparing chemical shifts to analogous indole derivatives (e.g., methoxy groups resonate at δ ~3.8 ppm; pyridoindole protons appear as complex multiplets between δ 6.5–8.5 ppm) .
  • HR-ESI-MS : Confirm molecular weight (e.g., observed [M+H]⁺ should match theoretical mass within ±2 ppm error) .
  • X-ray Crystallography : Resolve single-crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyridoindole systems) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural validation?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C to observe coalescence of split peaks .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify misassignments .
  • Isotopic Labeling : Use deuterated analogs to trace proton environments in crowded spectral regions (e.g., overlapping aromatic signals) .

Q. What computational methods are suitable for studying electronic properties and binding interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on pyridoindole and methoxyindole moieties as pharmacophores .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding kinetics .

Q. How to design bioactivity assays for evaluating pharmacological potential?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorescence-based kits (e.g., ADP-Glo™ Kinase Assay) at concentrations 1–100 µM .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
  • ADME Prediction : Calculate logP and polar surface area using SwissADME to prioritize compounds with favorable pharmacokinetics .

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